molecular formula C62H104O30S B10853244 [(3S,5S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-4-hydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

[(3S,5S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-4-hydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

Cat. No.: B10853244
M. Wt: 1361.5 g/mol
InChI Key: RRDLUYKZNPWVNX-HVARHZHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

SCH-725739, being a steroidal saponin, is expected to undergo various chemical reactions typical of saponins. These reactions include:

    Oxidation: Saponins can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the functional groups present in the saponin structure.

The major products formed from these reactions depend on the specific conditions and reagents used. Detailed studies on the chemical reactions of SCH-725739 are limited, and further research is needed to fully understand its reactivity.

Scientific Research Applications

SCH-725739 has shown potential in various scientific research applications, including:

    Chemistry: Its unique structure makes it a subject of interest for studying marine natural products and their chemical properties.

    Biology: SCH-725739 has been identified as an inhibitor of the NaV1.8 sodium channel, which is involved in pain signaling. This makes it a potential candidate for pain management research.

    Medicine: Due to its biological activity, SCH-725739 is being explored for its potential therapeutic applications, particularly in pain management and possibly other conditions involving sodium channel modulation.

    Industry: While industrial applications are not yet well-established, the compound’s unique properties may lead to future uses in pharmaceuticals and biotechnology.

Mechanism of Action

SCH-725739 exerts its effects primarily by inhibiting the NaV1.8 sodium channel . This channel is involved in the transmission of pain signals, and its inhibition can lead to reduced pain perception. The exact molecular targets and pathways involved in this inhibition are still under investigation, but the compound’s ability to modulate sodium channels is a key aspect of its mechanism of action.

Properties

Molecular Formula

C62H104O30S

Molecular Weight

1361.5 g/mol

IUPAC Name

[(3S,5S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-4-hydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C62H104O30S/c1-23(2)12-11-17-62(10,76)36-14-13-31-30-21-35(33-20-29(92-93(77,78)79)15-18-60(33,8)32(30)16-19-61(31,36)9)86-57-48(75)51(39(66)26(5)83-57)89-59-53(91-56-45(72)42(69)38(65)25(4)82-56)47(74)50(28(7)85-59)88-58-52(90-55-44(71)41(68)37(64)24(3)81-55)46(73)49(27(6)84-58)87-54-43(70)40(67)34(63)22-80-54/h16,23-31,33-59,63-76H,11-15,17-22H2,1-10H3,(H,77,78,79)/t24-,25-,26-,27-,28-,29+,30+,31+,33-,34+,35+,36+,37+,38-,39-,40+,41+,42+,43-,44-,45-,46+,47+,48-,49-,50-,51+,52-,53-,54+,55+,56+,57+,58+,59+,60-,61+,62-/m1/s1

InChI Key

RRDLUYKZNPWVNX-HVARHZHCSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)O)O)O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]6C[C@H]7[C@@H]8CC[C@@H]([C@]8(CC=C7[C@@]9([C@@H]6C[C@H](CC9)OS(=O)(=O)O)C)C)[C@@](C)(CCCC(C)C)O)C)O)C)C)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)OC4C(C(C(C(O4)C)O)O)O)OC5C(C(OC(C5O)OC6CC7C8CCC(C8(CC=C7C9(C6CC(CC9)OS(=O)(=O)O)C)C)C(C)(CCCC(C)C)O)C)O)C)C)OC1C(C(C(CO1)O)O)O)O)O)O)O

Origin of Product

United States

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